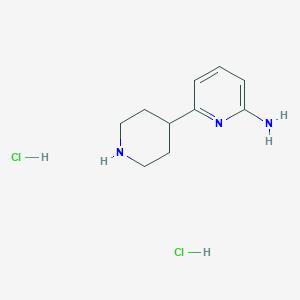

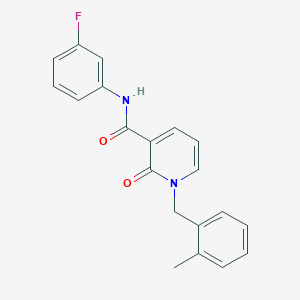

![molecular formula C9H10ClNO2 B2577980 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride CAS No. 2173996-87-5](/img/structure/B2577980.png)

5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

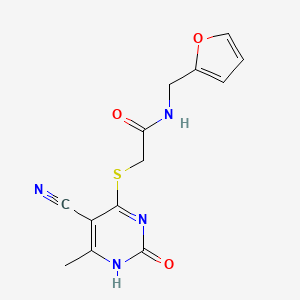

“5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2173996-87-5 . It has a molecular weight of 199.64 . The IUPAC name for this compound is 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride” is 1S/C9H9NO2.ClH/c11-9(12)8-5-4-6-2-1-3-7(6)10-8;/h4-5H,1-3H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Key Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic . Cefpirome is used to treat severe infections caused by bacteria that are resistant to other antibiotics.

Hypoglycemic Activity

Derivatives of this compound have been found to exhibit hypoglycemic activity . This means they can lower blood sugar levels, which could be beneficial in the treatment of diabetes.

Calcium Channel Antagonism

These derivatives can also act as antagonists of calcium channels . Calcium channel blockers are used to treat conditions like hypertension and angina.

Fluorescent Probes

The compound’s derivatives can serve as fluorescent probes . These are substances that absorb light at a certain wavelength and then emit light at a longer wavelength. They’re used in research to study biological processes.

Protein Kinase FGFR1 Inhibition

Some derivatives of this compound have been found to inhibit protein kinase FGFR1 . FGFR1 is a protein that has been implicated in several types of cancer, so inhibitors could potentially be used in cancer treatments.

Multicomponent Synthesis

This compound can be synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This represents a profound structural transformation and opens up new possibilities for the synthesis of complex organic compounds.

Direct Oxidation

Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . This process was carried out at 25°C in H2O with high yield and excellent chemoselectivity.

Structural Fragments of Alkaloids

Cyclopenta[b]pyridine derivatives, such as this compound, are structural fragments of alkaloids . Alkaloids are naturally occurring compounds, many of which have pharmacological effects. They’re used in a wide range of medicines, from painkillers to anticancer drugs.

Safety and Hazards

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-4-6-2-1-3-7(6)10-8;/h4-5H,1-3H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBGEGYSUWZNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

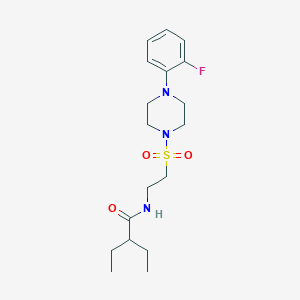

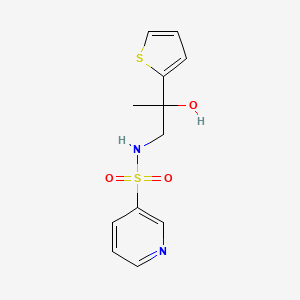

![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)

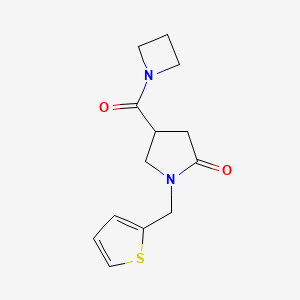

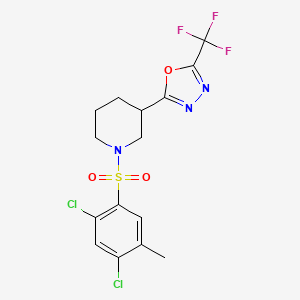

![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)

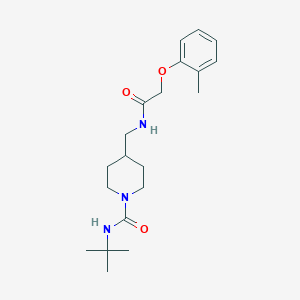

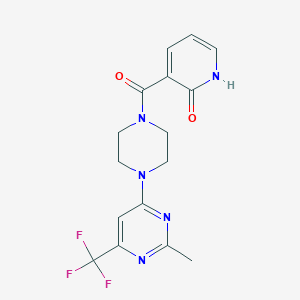

![3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)